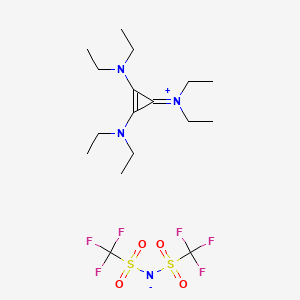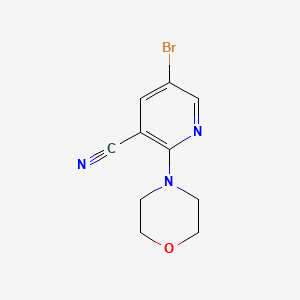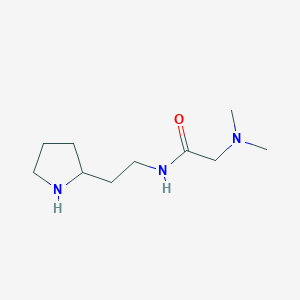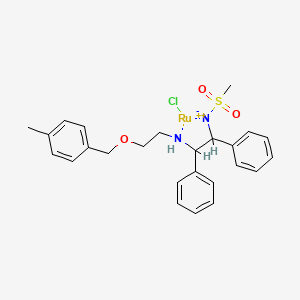![molecular formula C31H24NO2P B6591316 11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine CAS No. 1361055-07-3](/img/structure/B6591316.png)
11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)benzobbenzazepine is a complex organic compound with a molecular formula of C31H24NO2P and a molecular weight of 473.50 g/mol . This compound is known for its intricate structure, which includes a dioxaphosphocin ring fused with a benzazepine moiety. It is primarily used in research settings due to its unique chemical properties.
Métodos De Preparación
The synthesis of 11-(4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)benzobbenzazepine involves multiple steps. One common synthetic route includes the following steps :
Formation of the dioxaphosphocin ring: This step involves the reaction of indene derivatives with phosphorous oxychloride under controlled conditions to form the dioxaphosphocin ring.
Fusion with benzazepine: The dioxaphosphocin ring is then fused with a benzazepine moiety through a series of condensation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a high purity level of 98%.
Análisis De Reacciones Químicas
11-(4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)benzobbenzazepine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzazepine moiety, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
11-(4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)benzobbenzazepine has several scientific research applications :
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals, which can be studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of 11-(4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)benzobbenzazepine involves its interaction with specific molecular targets . The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, its interaction with biological macromolecules, such as proteins and nucleic acids, can modulate their activity and function.
Comparación Con Compuestos Similares
11-(4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)benzobbenzazepine can be compared with other similar compounds, such as :
5-(4,5,6,7-tetrahydrodiindeno[7,1-de1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)-5H-dibenzo[b,f]azepine: This compound has a similar structure but differs in the positioning of the dioxaphosphocin ring.
(11aR)-5-(4,5,6,7-tetrahydrodiindeno[7,1-de1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)-5H-dibenzo[b,f]azepine: This isomer has a different stereochemistry, which can affect its chemical properties and reactivity.
The uniqueness of 11-(4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)benzobbenzazepine lies in its specific arrangement of functional groups and its ability to form stable complexes with metal ions.
Propiedades
IUPAC Name |
11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24NO2P/c1-3-11-25-21(7-1)15-16-22-8-2-4-12-26(22)32(25)35-33-27-13-5-9-23-17-19-31(29(23)27)20-18-24-10-6-14-28(34-35)30(24)31/h1-16H,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSOPRPHECDVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=CC=C4)OP(OC5=CC=CC1=C35)N6C7=CC=CC=C7C=CC8=CC=CC=C86 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6591255.png)




![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B6591292.png)

![9-bromo-7H-benzo[c]carbazole](/img/structure/B6591301.png)
![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate](/img/structure/B6591308.png)



